molecular formula C8H10N3+ B1205484 4-(Dimethylamino)benzenediazonium CAS No. 19262-85-2

4-(Dimethylamino)benzenediazonium

Cat. No. B1205484
CAS RN: 19262-85-2
M. Wt: 148.19 g/mol
InChI Key: MOXBCYIWIODTKI-UHFFFAOYSA-N
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Description

4-(dimethylamino)benzenediazonium is an aromatic diazonium ion.

Scientific Research Applications

1. Structural Analysis and Reaction Dynamics

4-Dimethylaminopent-3-en-2-one reacts with benzenediazonium-tetrafluoroborate to form a compound with one azo group and one hydrazone group. This compound forms dimers in crystal and concentrated solutions, which decompose upon dilution (Šimůnek et al., 2003). Additionally, 15N‐13C spin coupling in para‐substituted benzenediazonium ions, including 4-dimethylamino-benzenediazonium ions, helps assess electronic structures and resonance forms in these ions (Axenrod et al., 1988).

2. Biomedical Applications

Diazonium salt-derived 4-(dimethylamino)phenyl groups serve as hydrogen donors in radical photopolymerization. This method is used for grafting polymers onto gold surfaces, important for biomedical applications such as protein-functionalized poly(2-hydroxyethyl methacrylate) grafts (Gam‐Derouich et al., 2012).

3. Photometric Analysis and Qualitative Reagent Use

4-Dimethylamino-1,2-phenylenediamine acts as a photometric and qualitative reagent for selenium. It forms a red-colored compound with selenium (IV), useful for analysis (Demeyere & Hoste, 1962).

4. Surface Chemistry and Material Science

Aryl layers from diazonium salt precursors, including 4-(dimethylamino)benzenediazonium, are used in surface chemistry for initiating radical photopolymerization. This method is used to design continuous or patterned polymer coatings on various substrates, crucial in material science (Bakas et al., 2016).

5. Synthesis and Crystallographic Studies

The synthesis and characterization of compounds involving 4-(dimethylamino)benzenediazonium ions, such as azines, are studied for their molecular structures and interactions. These studies contribute to understanding complex molecular systems and designing new materials (Kurian et al., 2013).

properties

IUPAC Name

4-(dimethylamino)benzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXBCYIWIODTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275694
Record name 4-(dimethylamino)benzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)benzenediazonium

CAS RN

19262-85-2
Record name 4-(Dimethylamino)benzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19262-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(dimethylamino)benzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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